molecular formula CCl4 B1590105 Methane-13C, tetrachloro- CAS No. 32488-50-9

Methane-13C, tetrachloro-

Cat. No. B1590105
CAS RN: 32488-50-9
M. Wt: 154.8 g/mol
InChI Key: VZGDMQKNWNREIO-OUBTZVSYSA-N
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Description

Methane-13C, tetrachloro-, also known as tetrachloromethane-13C, is a stable isotope-labeled compound of tetrachloromethane. It has a molecular formula of CCl4 and a molecular weight of 154.8 g/mol .


Molecular Structure Analysis

Methane-13C, tetrachloro- has a simple molecular structure, similar to methane gas, making it a halomethane . Its molecular formula is CCl4 .


Chemical Reactions Analysis

The chemical reactions involving Methane-13C, tetrachloro- are complex. One study discusses the amounts of methane and δ13C CH4 evolving from pyrolysis of the Sample Analysis of Mars evolved gas analysis (SAM-EGA) instrument suite . The study found that the δ13C CH4 values are erratic and do not exhibit any relationship with temperature and/or the amount of evolved CH4 .


Physical And Chemical Properties Analysis

Methane-13C, tetrachloro- has a density of 1.604 g/mL at 25 °C (lit.), a melting point of -23 °C (lit.), and a boiling point of 76-77 °C (lit.) . Its refractive index is n20/D 1.46(lit.) .

Scientific Research Applications

Structural Studies

Tetrakis(1H-pyrazol-1-yl)methanes, compounds related to methane-13C, tetrachloro-, have been extended to include derivatives with methyl groups. X-ray crystal structure determinations and NMR studies (1H, 13C, 15N) in solution and in the solid state, along with DFT calculations, help understand the properties and reactions of these rare compounds (Silva, Silva, Claramunt, López, Sanz, Infantes, López, Reviriego, Alkorta, Elguero, 2019).

Atmospheric Chemistry and Environmental Science

Research on the kinetic isotope effect in the reaction of methane with chlorine atoms reveals significant fractionation, enhancing our understanding of atmospheric methane's behavior and its environmental implications. Such studies are crucial for atmospheric chemistry, highlighting the complex interactions methane undergoes in the environment (Crowley, Saueressig, Bergamaschi, Fischer, Harris, 1999).

Isotopic Analysis for Natural Gas Exploration

The fractionation of carbon and hydrogen isotopes by methane-oxidizing bacteria has significant implications for oil and gas exploration, as it can change the isotopic composition of methane, aiding in differentiating between thermogenic and microbial gas sources. This insight is pivotal for understanding the origins and transformations of methane in natural reservoirs (Coleman, Risatti, Schoell, 1981).

Methane Conversion Research

Innovative research has demonstrated that graphene-confined single iron atoms can directly convert methane to high-value-added chemicals at room temperature. This discovery opens new avenues for methane utilization and conversion technologies, highlighting the potential of methane as a feedstock for chemical synthesis (Cui, Li, Wang, Hu, Hua, Li, Han, Liu, Yang, He, Chen, Li, Xiao, Deng, Bao, 2018).

properties

IUPAC Name

tetrachloro(113C)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4/c2-1(3,4)5/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZGDMQKNWNREIO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10108804
Record name Methane-13C, tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10108804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methane-13C, tetrachloro-

CAS RN

32488-50-9
Record name Methane-13C, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032488509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methane-13C, tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10108804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbon-13C tetrachloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methane-13C, tetrachloro-

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